FdU-amidite

Descripción general

Descripción

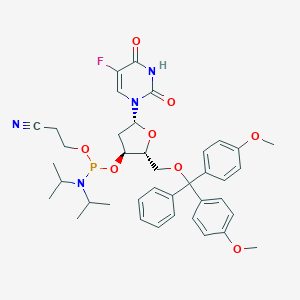

FdU-amidite: is a chemical compound used in the synthesis of oligonucleotides, which are short chains of nucleotides. It consists of a nucleoside base (fluorodeoxyuridine) attached to a phosphoramidite group. This compound is crucial in the field of molecular biology and biotechnology, particularly in the synthesis of modified oligonucleotides for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of FdU-amidite involves several steps:

Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.

Formation of the Phosphoramidite Group: The protected nucleoside is then reacted with a phosphoramidite reagent, typically in the presence of an activating agent such as tetrazole, to form the phosphoramidite group.

Deprotection: The DMT protecting groups are removed under acidic conditions to yield the final this compound compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound.

Análisis De Reacciones Químicas

Types of Reactions: FdU-amidite undergoes several types of chemical reactions, including:

Coupling Reactions: The primary reaction involves coupling the this compound with other nucleosides to form oligonucleotides. This reaction is facilitated by an activating agent such as tetrazole.

Oxidation: The phosphite triester formed during the coupling reaction is oxidized to a stable phosphate triester using an oxidizing agent like iodine.

Common Reagents and Conditions:

Activating Agents: Tetrazole, 5-ethylthio-1H-tetrazole (ETT)

Oxidizing Agents: Iodine, tert-butyl hydroperoxide

Solvents: Acetonitrile, dichloromethane

Major Products: The major products of these reactions are oligonucleotides with specific sequences, which can be used for various applications in molecular biology and biotechnology.

Aplicaciones Científicas De Investigación

FdU-amidite has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.

Biology: Employed in the development of antisense oligonucleotides for gene silencing and regulation.

Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.

Industry: Applied in the production of diagnostic assays and molecular probes for detecting specific nucleic acid sequences.

Mecanismo De Acción

The mechanism of action of FdU-amidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds between nucleotides, allowing the construction of specific nucleotide sequences. These modified oligonucleotides can then interact with target nucleic acids, influencing their function and regulation.

Comparación Con Compuestos Similares

- 2’-Fluoro-2’-deoxyuridine (FdU)

- 2’-Fluoro-2’-deoxycytidine (FdC)

- 2’-Fluoro-2’-deoxyadenosine (FdA)

Comparison: FdU-amidite is unique due to its specific nucleoside base (fluorodeoxyuridine) and its application in the synthesis of modified oligonucleotides. Compared to other similar compounds, this compound offers distinct advantages in terms of stability and efficiency in oligonucleotide synthesis. Its fluorine substitution provides enhanced resistance to enzymatic degradation, making it particularly useful in therapeutic applications.

Actividad Biológica

5-Fluoro-2′-deoxyuridine (FdU) and its derivatives, including FdU-amidite, have garnered significant attention in cancer therapy due to their unique mechanisms of action and potential to enhance therapeutic efficacy. This compound serves as a phosphoramidate prodrug that facilitates the intracellular release of active metabolites, particularly FdUMP, which plays a crucial role in DNA synthesis inhibition and cancer cell apoptosis.

FdU functions primarily as an antimetabolite by incorporating into DNA during replication, leading to DNA damage and subsequent cell death. The mechanism involves:

- Inhibition of Thymidylate Synthase (TS) : FdUMP, the active form of FdU, inhibits TS, crucial for DNA synthesis. This inhibition leads to thymineless death in rapidly dividing cancer cells .

- Topoisomerase Inhibition : FdU also acts as a poison for topoisomerase I, disrupting DNA replication and repair processes .

- DNA Repair Interference : Recent studies indicate that FdU's efficacy is enhanced when combined with inhibitors of human uracil DNA glycosylase (hUNG), indicating a synergistic effect that increases DNA damage in cancer cells .

Comparative Efficacy

Research has demonstrated that this compound exhibits superior biological activity compared to its parent compounds:

- Enhanced Antiproliferative Activity : In comparative studies involving 60 cancer cell lines, this compound showed significantly higher cytotoxicity than both FdU monomers and 5-fluorouracil (FU) .

- Gene Expression Correlation : The cytotoxic effects were associated with the expression of genes involved in endocytosis, suggesting that protein-mediated uptake enhances the intracellular concentration of the drug .

Case Studies

Several preclinical studies highlight the effectiveness of this compound in various cancer models:

- Acute Lymphoblastic Leukemia (ALL) : this compound demonstrated potent activity against ALL cells, including those resistant to conventional therapies like doxorubicin. The compound induced apoptosis through activation of the extrinsic apoptotic pathway .

- Prostate Cancer : In models of prostate cancer, treatment with this compound significantly reduced tumor growth and increased survival rates. The compound also sensitized tumors to radiation therapy while exhibiting minimal systemic toxicity .

- Glioblastoma : Local administration of this compound in glioblastoma models resulted in effective tumor eradication without damaging surrounding tissues, showcasing its ability to cross the blood-brain barrier .

Enzymatic Degradation and Pharmacokinetics

The degradation profile of this compound is essential for understanding its pharmacokinetics:

- Enzymatic Stability : Studies using exonucleases revealed that while modifications at the oligonucleotide ends can slow degradation, they do not prevent the metabolic activation necessary for releasing active drug forms .

- Cellular Uptake Mechanisms : The uptake mechanisms involve clathrin-mediated endocytosis and other protein interactions that facilitate the accumulation of active metabolites within tumor cells .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Property | This compound | Comparison with FU | Notes |

|---|---|---|---|

| Antiproliferative Activity | High | Higher | Effective across multiple cancer types |

| Mechanism | TS inhibition & topoisomerase poisoning | Similar | Enhanced by hUNG inhibitors |

| Gene Expression Correlation | Positive for endocytosis-related genes | N/A | Indicates facilitated uptake |

| Toxicity | Minimal systemic toxicity | Higher | Well-tolerated in preclinical models |

| Efficacy in Specific Cancers | ALL, Prostate, Glioblastoma | Superior | Effective against resistant strains |

Propiedades

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDBDJDCIBKCKF-QMTPQUJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46FN4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142246-63-7 | |

| Record name | 5-Fluorodeoxyuridine-CE phosphoramiditefor cyclon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.